Methyl 4-(1-aminoethyl)cyclohexanecarboxylate
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Overview
Description
Methyl 4-(1-aminoethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring a methyl ester group and an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1-aminoethyl)cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-(1-aminoethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Another method involves the reduction of 4-(1-nitroethyl)cyclohexanecarboxylate using a reducing agent such as hydrogen in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-aminoethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 4-(1-aminoethyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-aminoethyl)cyclohexanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active aminoethyl compound.
Comparison with Similar Compounds
Methyl 4-(1-aminoethyl)cyclohexanecarboxylate can be compared with similar compounds such as:
Methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate: Differing by the presence of a hydroxyl group instead of an amino group.
Methyl 4-(1-nitroethyl)cyclohexanecarboxylate: Featuring a nitro group instead of an amino group.
Methyl 4-(1-ethyl)cyclohexanecarboxylate: Lacking the amino functionality.
The uniqueness of this compound lies in its aminoethyl group, which imparts distinct reactivity and potential for forming hydrogen bonds and ionic interactions, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
methyl 4-(1-aminoethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h7-9H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLFLHNJAYZKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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